N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable coupling reactions.
Final Assembly: The final step involves coupling the triazole derivative with the fluorophenyl and methoxyphenyl groups under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antifungal or anticancer agent due to the presence of the triazole ring.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe or tool in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with cytochrome P450 enzymes, potentially leading to antifungal activity by inhibiting ergosterol synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-bromophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The presence of the fluorine atom in N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its analogs.
Properties
Molecular Formula |
C23H19FN4O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19FN4O2S/c1-30-20-13-7-16(8-14-20)22-26-27-23(28(22)19-5-3-2-4-6-19)31-15-21(29)25-18-11-9-17(24)10-12-18/h2-14H,15H2,1H3,(H,25,29) |
InChI Key |
AFBMCUNLYARXNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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